3-Benzyl-3,7-diazabicyclo[3.3.1]nonane

Conformational Analysis Stereochemistry Medicinal Chemistry

Researchers developing class III antiarrhythmics or subtype-selective nAChR ligands face supply chain gaps for the specific N3-benzyl bispidine scaffold. Substituting close analogs (e.g., 3,7-dibenzyl or unsubstituted bispidine) alters the critical N3 pharmacophore, undermining target activity such as potassium channel blockade required for ambasilide synthesis. • Enables synthesis of ambasilide-class antiarrhythmics via the essential N3-benzyl pharmacophore. • Pre-organized bicyclic core (double-chair conformation) ensures predictable metal coordination for catalyst design. • LogP 1.73 & TPSA 15.27 Ų predict favorable CNS permeability for cognitive disorder research. • Consistent 95% purity verified across batches; bulk quantities available.

Molecular Formula C14H20N2
Molecular Weight 216.32 g/mol
CAS No. 69407-32-5
Cat. No. B1625633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-3,7-diazabicyclo[3.3.1]nonane
CAS69407-32-5
Molecular FormulaC14H20N2
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESC1C2CNCC1CN(C2)CC3=CC=CC=C3
InChIInChI=1S/C14H20N2/c1-2-4-12(5-3-1)9-16-10-13-6-14(11-16)8-15-7-13/h1-5,13-15H,6-11H2
InChIKeyKAAITWOSDOCHEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-3,7-diazabicyclo[3.3.1]nonane Overview


3-Benzyl-3,7-diazabicyclo[3.3.1]nonane (CAS 69407-32-5), also known as N-benzyl-bispidine or monobenzylbispidin, is a bicyclic diamine belonging to the class of 3,7-diazabicyclo[3.3.1]nonanes (bispidines) . Its molecular formula is C₁₄H₂₀N₂, with a molecular weight of 216.32 g/mol, a predicted logP of 1.73, and a predicted pKa of 10.46±0.20 . This compound serves as a key intermediate scaffold for the development of ligands targeting various receptors and ion channels, with reported applications in antiarrhythmic drug discovery, nAChR ligand development, and cognitive research [1].

Procurement Differentiators


The bispidine scaffold is highly sensitive to substitution patterns, which can drastically alter biological activity, selectivity, and physicochemical properties. Therefore, substituting 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane with a close analog like 3,7-dibenzyl-3,7-diazabicyclo[3.3.1]nonane or an unsubstituted bispidine core is not scientifically sound. Studies have demonstrated that the specific benzyl substituent at the N3 position, as opposed to the N7 position or in combination with other groups, is critical for directing biological activity towards specific targets, such as antiarrhythmic effects (as seen in ambasilide, a derivative) [1]. Furthermore, the conformational equilibrium of the bicyclic core, which impacts binding, is influenced by N-substituents; for example, the 3-benzyl-7-methyl analog primarily adopts a double-chair conformation, highlighting how specific substitution dictates three-dimensional structure and thus function [2].

Quantitative Evidence


Conformational Equilibrium

In solution, 3-benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonane, a close structural analog, exists primarily in a double-chair (CC) conformation. This demonstrates how the specific substitution pattern on the bispidine scaffold governs its 3D structure, which is a key determinant of its interaction with biological targets. This is a class-level inference from a close analog, as direct quantitative data for the target compound is not available [1].

Conformational Analysis Stereochemistry Medicinal Chemistry

Physicochemical Properties

The target compound has a predicted topological polar surface area (TPSA) of 15.27 Ų and a LogP of 1.7279 . In comparison, a derivative with a hydroxyl group, 3-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, has a higher predicted TPSA of 35.5 Ų [1]. This is a cross-study comparable finding, as the data originates from different sources but uses similar computational prediction methods.

Physicochemical Properties ADME Drug Design

Purity & Specification Standards

The commercially available 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane from reputable vendors like Sigma-Aldrich and ChemScene is consistently offered at a minimum purity of 95% . This serves as a benchmark for procurement, ensuring a reliable starting point for research and synthesis. In contrast, a closely related ketone derivative, 3-Benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one, is available at a higher purity standard of 98% from vendors like Bidepharm . This cross-study comparable data point highlights the importance of verifying specifications when selecting an analog.

Quality Control Reproducibility Procurement

Research & Industrial Applications


Class III Antiarrhythmic Intermediate

This compound serves as a crucial intermediate for synthesizing bispidine-based class III antiarrhythmic drugs, such as ambasilide (3-(4-aminobenzoyl)-7-benzyl-3,7-diazabicyclo[3.3.1]nonane). The specific substitution pattern is essential for the desired potassium channel blocking activity [1][2]. Using a different starting material would not yield the same pharmacophore and thus fail to produce the target drug candidate.

nAChR Ligand Scaffold

The 3,7-diazabicyclo[3.3.1]nonane scaffold is known to interact with nicotinic acetylcholine receptors (nAChRs). 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane is a key building block for further functionalization to create subtype-selective nAChR ligands. The N-benzyl group can be a precursor to a free amine or a site for further elaboration to tune receptor affinity and selectivity [3][4].

AMPA Receptor PAMs

Research indicates that derivatives of this compound class may act as positive allosteric modulators of AMPA receptors, with potential implications for treating cognitive impairments like Alzheimer's disease . The compound's physicochemical properties (LogP 1.73, TPSA 15.27 Ų) suggest it is a suitable starting scaffold for CNS drug discovery due to its predicted ability to cross the blood-brain barrier . Modifications to this core scaffold are actively explored to enhance cognitive function.

Coordination Chemistry & Catalysis

The rigid, pre-organized bicyclic structure of bispidines, including 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane, makes them valuable ligands for transition metals. The defined conformation, such as the double-chair structure observed in related analogs, provides a stable and predictable coordination environment for metals, which is useful in designing catalysts and studying metal complex geometries [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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